TAE buffer

説明

Historical Context and Evolution of Aqueous Buffering Systems in Nucleic Acid Electrophoresis

The application of electrophoresis for separating biomolecules dates back to the early to mid-20th century, with initial methods focusing on proteins. thermofisher.comnih.gov The technique was later adapted for nucleic acids in the 1960s, borrowing from existing protein and RNA separation methods. Early approaches to nucleic acid fractionation often involved density gradient centrifugation, a time-consuming method requiring significant sample input. thermofisher.com The exploration of DNA mobility in ionic solutions under an electric field led to the development of electrophoresis as a more efficient alternative. thermofisher.com

The development of suitable buffering systems was crucial for the effective separation of nucleic acids by electrophoresis. These buffers provide the ions necessary to carry an electric current through the gel matrix and maintain a stable pH, which is essential because the charge of DNA and RNA is pH-dependent. bio-rad.comwikipedia.org Early studies in the 1970s refined these techniques, leading to the establishment of widely used buffer systems like TAE and TBE (Tris-Borate-EDTA). hawaii.edu Tris-based media were used to separate RNA in the mid-1960s, and these methods were subsequently applied and refined for DNA analysis in the early 1970s. hawaii.edu TAE specifically emerged as a gel conductive medium around 1972. hawaii.edu The inclusion of acetate (B1210297) as the anion, instead of chloride, was initially used to avoid the formation of hypochlorite (B82951) by electrolysis. itwreagents.com EDTA was incorporated into electrophoresis buffers to chelate divalent cations like Mg²⁺, which are required by many nucleases, thus protecting the nucleic acids from degradation. itwreagents.comnih.gov

Foundational Role of TAE Buffer in Nucleic Acid Separation Techniques

This compound plays a foundational role in nucleic acid separation, particularly in agarose (B213101) gel electrophoresis. It is commonly used for separating DNA and RNA fragments. wikipedia.orgbiotrend.com The buffer's composition facilitates the movement of negatively charged nucleic acid molecules through the porous agarose matrix towards the positive electrode (anode) when an electric field is applied. thermofisher.comwikipedia.orgcanvaxbiotech.com The separation occurs based on the size of the nucleic acid fragments, with smaller fragments migrating faster through the gel pores than larger ones. wikipedia.orgwikipedia.org

Compared to other common electrophoresis buffers like TBE, TAE has a lower ionic strength and buffering capacity. canvaxbiotech.comlabitems.co.insharebiology.com While this lower buffering capacity means it can become exhausted during prolonged electrophoresis runs, requiring buffer recirculation or replacement, it is often preferred for certain applications. itwreagents.combio-world.com Linear, double-stranded DNA is reported to run faster in TAE compared to TBE, and TAE provides good resolution for larger DNA fragments (typically >1500 bp or 2 kb). wikipedia.orgcanvaxbiotech.comlabitems.co.inresearchgate.netmedicago.se The absence of interactions with agarose in TAE also contributes to a higher yield of nucleic acids in preparative gel electrophoresis, where DNA fragments are extracted from the gel for downstream applications. itwreagents.commedicago.se

The typical composition of a 1X TAE working solution is 40 mM Tris, 20 mM acetic acid, and 1 mM EDTA, usually at a pH around 8.3-8.4. wikipedia.orgcanvaxbiotech.combio-world.compromega.inbostonbioproducts.com This slightly alkaline pH ensures that the phosphate (B84403) backbone of nucleic acids remains negatively charged, facilitating their migration towards the anode. thermofisher.comcanvaxbiotech.comresearchgate.net

Significance of this compound in Contemporary Molecular Biology Research and Diagnostics

This compound remains highly significant in contemporary molecular biology research and diagnostics due to its effectiveness in separating nucleic acids for a variety of applications. Its use is widespread in procedures involving PCR product analysis, DNA purification, and DNA cloning experiments. canvaxbiotech.com The ability of TAE to provide good resolution for larger DNA fragments makes it particularly valuable when working with genomic DNA or analyzing large plasmids. biocompare.comcanvaxbiotech.combio-world.com

The chelating action of EDTA in TAE is crucial as it sequesters divalent cations, which are cofactors for many enzymes, including DNases. wikipedia.orgitwreagents.comnih.govresearchgate.net This helps to protect the nucleic acid samples from enzymatic degradation during electrophoresis. researchgate.net Furthermore, the compatibility of TAE with downstream enzymatic reactions, such as ligation and restriction enzyme digestion, makes it a preferred buffer when DNA fragments are to be recovered from the gel for subsequent manipulations. labitems.co.inquora.comtiarisbiosciences.com While TBE might offer sharper bands for smaller fragments, the potential for borate (B1201080) to interfere with downstream enzymatic reactions makes TAE a better choice for applications requiring DNA recovery and further enzymatic processing. medicago.sequora.com

Overview of Research Paradigms Utilizing this compound

This compound is integral to numerous research paradigms in molecular biology. Its primary application is in agarose gel electrophoresis for the analytical and preparative separation of DNA and RNA. bio-rad.combiotrend.comcanvaxbiotech.com

Key research areas and techniques that utilize this compound include:

Restriction Enzyme Mapping: TAE is used to separate DNA fragments generated by restriction enzyme digestion, allowing for the construction of restriction maps of DNA molecules. sharebiology.comresearchgate.net

Analysis of PCR Products: Following polymerase chain reaction (PCR), TAE gel electrophoresis is routinely used to separate and visualize amplified DNA fragments, verifying the success of the reaction and determining the size of the amplicons. canvaxbiotech.comsharebiology.comresearchgate.net

Plasmid DNA Analysis: TAE is suitable for separating different topological forms of plasmid DNA (e.g., supercoiled, relaxed, linear) and for analyzing plasmid inserts. wikipedia.orgsharebiology.com

Genomic DNA Analysis: Due to its effectiveness in separating larger DNA fragments, TAE is often employed in the analysis of genomic DNA, such as in Southern blotting procedures. biocompare.combio-rad.combio-world.com

RNA Analysis: TAE is used for both native and denaturing RNA gel electrophoresis, as well as in Northern blotting applications. canvaxbiotech.commedicago.se

DNA Cloning: The ease of DNA recovery from TAE gels makes it the buffer of choice when isolating specific DNA fragments for cloning purposes. canvaxbiotech.comlabitems.co.inquora.com

DNA Sequencing: While not the primary buffer for the sequencing reaction itself, gel electrophoresis using TAE can be involved in certain DNA sequencing workflows for fragment separation or analysis. neodx.in

The choice of TAE over other buffers like TBE in these paradigms is often dictated by the size of the nucleic acid fragments being separated, the need for DNA recovery, and the requirements of subsequent enzymatic manipulations. nih.govlabitems.co.inmedicago.sequora.com

| Buffer Component | Role in this compound |

| Tris Base | Provides buffering capacity to maintain pH |

| Acetic Acid | Contributes to buffering capacity, forms Tris-acetate |

| EDTA | Chelates divalent cations, inhibiting nucleases |

| TAE Concentration (Approximate) | Tris Concentration (mM) | Acetate Concentration (mM) | EDTA Concentration (mM) | Typical pH (at 25°C) |

| 1X | 40 | 20 | 1 | 8.3 - 8.4 |

| 50X (Stock) | 2000 | 1000 | 50 | ~8.3 - 8.5 |

Note: Concentration values can vary slightly depending on the specific preparation. wikipedia.orgpromega.intiarisbiosciences.com

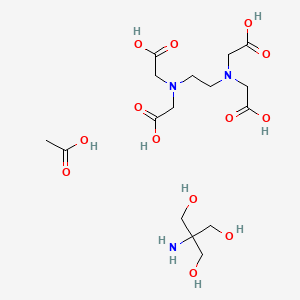

Structure

2D Structure

特性

IUPAC Name |

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3.C2H4O2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;1-2(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEVZDLYZYVYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135852-26-5 | |

| Record name | Tris EDTA acetate buffer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles and Functional Role of Tae Buffer in Electrophoretic Systems

Ionic Environment and Conductivity Modulation in Gel Electrophoresis

Gel electrophoresis relies on the movement of charged molecules through a gel matrix under the influence of an electric field. The buffer solution in which the gel is submerged and through which the current passes plays a critical role in establishing the ionic environment and modulating conductivity. minipcr.comuoanbar.edu.iqthermofisher.com

TAE buffer is composed of Tris (Tris(hydroxymethyl)aminomethane), acetic acid, and EDTA (ethylenediaminetetraacetic acid). avigene.cawikipedia.org These components dissociate into ions in solution, which are responsible for carrying the electrical current during electrophoresis. nih.gov Tris base acts as a weak base, while acetic acid is a weak acid. nih.gov In the typical pH range of this compound (around 8.0-8.3), Tris exists primarily in its cationic form (Tris-NH₃⁺), and acetic acid is predominantly in its anionic form (acetate, CH₃COO⁻). avigene.cawikipedia.orgnih.gov These ions facilitate the flow of electrical current through the gel and buffer system. avigene.canih.gov EDTA also contributes to the conductivity, particularly due to the negatively charged carboxylate groups at this pH. nih.gov

The conductivity of the electrophoresis buffer directly impacts the amount of heat generated during a run. According to Ohm's law (V=IR) and the power formula (P=IV or P=I²R), higher conductivity (lower resistance) at a given voltage leads to higher current and consequently, increased heat generation (Joule heating). consort.be this compound typically has a lower ionic strength and higher conductivity compared to TBE (Tris-Borate-EDTA) buffer. minipcr.comgeneticeducation.co.inlabitems.co.in This higher conductivity in TAE can result in greater heat production during electrophoresis, especially at higher voltages. minipcr.comconsort.be Excessive heat can lead to band distortion, poor resolution, and even melting of the agarose (B213101) gel. nih.govconsort.be Therefore, electrophoresis with TAE is often performed at lower voltages (~10 V/cm) to minimize heating effects. nih.gov For extended runs or at higher voltages, buffer recirculation or replacement may be necessary to dissipate heat and maintain buffer capacity. consort.beitwreagents.comhispanagar.com

Contribution of Components to Electrical Conductance

Influence of Buffer Composition on Nucleic Acid Migration Dynamics

The composition of this compound significantly influences how nucleic acids migrate through the gel matrix.

Nucleic acids, such as DNA and RNA, have a net negative charge due to the phosphate (B84403) backbone. bio-rad.com In an electric field, these molecules migrate towards the positive electrode (anode). uoanbar.edu.iqbio-rad.com Maintaining a stable pH is crucial because it ensures that the nucleic acids retain their consistent negative charge and thus migrate predictably based on size and conformation. avigene.caminipcr.com Tris and acetic acid in this compound work together to provide buffering capacity, resisting changes in pH during the electrophoretic run. avigene.ca The typical pH of this compound is around 8.0-8.3, which is slightly alkaline and ensures that the phosphate groups remain deprotonated and negatively charged. wikipedia.orgitwreagents.comlaboratorynotes.com While TAE has a lower buffering capacity compared to TBE, which can lead to pH drift during prolonged runs, it is generally sufficient for standard electrophoresis applications. itwreagents.combiochemazone.comcephamls.com

EDTA (ethylenediaminetetraacetic acid) is a key component of this compound that functions as a chelating agent. avigene.cawikipedia.org It binds to divalent metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺). avigene.canih.govwikipedia.org Many enzymes that degrade nucleic acids, such as nucleases, require divalent cations as cofactors for their activity. avigene.canih.govcephamls.com By chelating these metal ions, EDTA effectively inhibits the activity of such enzymes, thereby protecting the nucleic acid samples from degradation during handling and electrophoresis. avigene.canih.govcephamls.com This protective action is essential for maintaining the integrity of the DNA and RNA being separated. avigene.ca EDTA's presence also helps prevent the aggregation of nucleic acids by magnesium ions, ensuring they can enter and migrate through the gel matrix properly. itwreagents.com

Role of pH Stabilization in Maintaining Macromolecular Integrity

Electrophoretic Mobility and Resolution Characteristics in TAE Buffered Gels

The choice of electrophoresis buffer, including TAE, impacts the electrophoretic mobility and the resolution of nucleic acid fragments. avigene.caconsort.beitwreagents.com Electrophoretic mobility refers to the rate at which a charged molecule moves through the gel under the influence of the electric field. uoanbar.edu.iq Resolution is the ability to distinguish between molecules of similar sizes.

In this compound, linear double-stranded DNA fragments tend to migrate approximately 10% faster compared to TBE buffer. itwreagents.combiochemazone.com TAE is generally favored for the separation of larger DNA fragments, typically those greater than 1 kb or even >4 kb to >12 kb, and is recommended for genomic DNA and large supercoiled DNA. minipcr.comconsort.bebio-rad.combiochemazone.comcephamls.comavantorsciences.com It is also often the preferred buffer for preparative gel electrophoresis where the DNA fragments are intended for subsequent recovery and manipulation, as it has been reported to result in a higher yield of nucleic acids and is more compatible with enzymatic reactions compared to TBE. itwreagents.comhispanagar.combiochemazone.comavantorsciences.comthermofisher.com The resolution of supercoiled DNA is also reported to be better in TAE than in TBE. itwreagents.combiocode.co.kr

However, this compound's lower buffering capacity means it can become exhausted during long electrophoresis runs at high current, potentially leading to decreased resolution over time if the buffer is not recirculated or replaced. itwreagents.comhispanagar.combiochemazone.com While TAE is effective for larger fragments, TBE is generally considered better for resolving smaller DNA fragments (<1 kb to <1500 bp) and for applications requiring high resolution of fragments with small size differences. minipcr.comconsort.behispanagar.combio-rad.com

The concentration of this compound used also affects migration and resolution. A 1X TAE working solution typically contains 40 mM Tris, 20 mM acetic acid, and 1 mM EDTA. wikipedia.orglaboratorynotes.com Dilutions, such as 0.5X TAE, can also be used and may result in lower current and heat generation. nih.gov

Table: Components of 1X this compound

| Component | Concentration (1X) |

| Tris(hydroxymethyl)aminomethane (Tris) | 40 mM |

| Acetic acid | 20 mM |

| Ethylenediaminetetraacetic acid (EDTA) | 1 mM |

Note: Concentrations may vary slightly depending on the specific protocol or commercial preparation. wikipedia.orgitwreagents.comlaboratorynotes.com

Table: Comparison of TAE and TBE Buffer Characteristics

| Characteristic | This compound | TBE Buffer |

| Buffering Capacity | Lower | Higher |

| Conductivity | Higher | Lower |

| Heat Generation | Higher (at equivalent voltage) | Lower (at equivalent voltage) |

| DNA Migration Speed | Faster (for linear dsDNA) | Slower (for linear dsDNA) |

| Resolution of Fragments | Better for larger fragments (>1 kb to >12 kb) | Better for smaller fragments (<1 kb to <1500 bp) |

| Suitability for Long Runs | Less suitable (due to lower buffering capacity) | More suitable (due to higher buffering capacity) |

| DNA Recovery | Better yield, more compatible with enzymes | Less suitable (borate interaction with agarose) |

| Resolution of Supercoiled DNA | Better | Less optimal |

Note: This table summarizes general characteristics and typical applications. Specific experimental conditions may influence performance. minipcr.comconsort.begeneticeducation.co.inlabitems.co.initwreagents.comhispanagar.combio-rad.combiochemazone.comcephamls.comavantorsciences.comthermofisher.com

Separation Efficiency for Varied Nucleic Acid Fragment Sizes

This compound is particularly well-suited for the separation of larger DNA fragments. minipcr.combiocompare.commedicago.segenaxxon.combio-rad.comthermofisher.comthermofisher.com Studies and common laboratory guidelines indicate that TAE provides better resolution for DNA fragments exceeding approximately 1 kb or 1.5 kb, and is recommended for fragments larger than 4 kb. minipcr.commedicago.segenaxxon.combio-rad.comthermofisher.comthermofisher.comdavidson.edu This characteristic makes it a preferred buffer for applications involving larger DNA molecules, such as genomic DNA analysis, plasmid DNA separation, and cloning procedures where recovery of larger fragments is desired. minipcr.combiocompare.comcanvaxbiotech.commedicago.segenaxxon.comthermofisher.com The migration of linear double-stranded DNA tends to be faster in TAE compared to TBE buffer. sigmaaldrich.comwikipedia.orgmedicago.sebioresource.ingenaxxon.comthermofisher.com

The resolution of DNA fragments in agarose gel electrophoresis is influenced by both the buffer system and the agarose concentration. Different agarose gel concentrations are optimal for separating different size ranges of DNA fragments. The pore size of the gel matrix decreases with increasing agarose concentration, affecting the migration speed of DNA fragments.

The following table summarizes recommended this compound usage with different agarose concentrations for separating various DNA fragment sizes:

| Agarose Concentration (%) | Effective Separation Range (bp) | Recommended Buffer |

| 0.5 | 2,000 - 50,000 | 1× TAE |

| 0.8 | 800 - 10,000 | 1× TAE |

| 1.0 | 400 - 8,000 | 1× TAE |

| 1.2 | 300 - 7,000 | 1× TAE |

| 1.5 | 200 - 3,000 | 1× TAE/0.5× TBE |

| 2.0 | 100 - 2,000 | 1× TAE/0.5× TBE |

*Data compiled from search results yeasenbio.com.

While TAE is generally favored for larger fragments, TBE is often recommended for higher resolution of smaller DNA fragments, typically those under 1 kb or 1.5 kb. minipcr.commedicago.sebioresource.ingenaxxon.combio-rad.comthermofisher.comnagoya-cu.ac.jpyoutube.com This difference in optimal size range is a key consideration when selecting the appropriate buffer for a specific experiment.

Impact on Supercoiled DNA Migration

The conformation of DNA molecules, such as supercoiled plasmids, can influence their migration through an agarose gel matrix, and the choice of electrophoresis buffer can affect this migration pattern. Supercoiled DNA, being more compact than its relaxed or linear counterparts of the same molecular weight, generally migrates faster through the gel. researchgate.net

Research indicates that this compound provides better resolution of supercoiled DNA compared to TBE buffer. nagoya-cu.ac.jpfishersci.combio-rad.com This makes TAE a preferred buffer when analyzing plasmids and other circular DNA molecules where distinguishing between supercoiled, relaxed, and linear forms is important. davidson.edue3s-conferences.org The differences in migration speed between these conformations in TAE allow for their separation and identification on an agarose gel. The relative migration speed of supercoiled versus linear DNA can also be dependent on the size of the DNA and the gel concentration, but studies suggest that in this compound, supercoiled DNA typically runs faster than linearized DNA for fragments smaller than approximately 12 kb. researchgate.net

| DNA Conformation | Migration Speed in Agarose Gel (relative to linear) | Preferred Buffer for Resolution |

| Supercoiled | Faster | TAE |

| Linear | Standard | TAE (larger fragments), TBE (smaller fragments) |

| Relaxed Circular | Slower than supercoiled and linear | TAE |

*Data compiled from search results nagoya-cu.ac.jpresearchgate.netfishersci.combio-rad.come3s-conferences.org.

Methodological Applications and Adaptations of Tae Buffer in Research Protocols

Standardized Protocols for Agarose (B213101) Gel Electrophoresis of DNA and RNA

Agarose gel electrophoresis is a routine technique for separating DNA and RNA fragments based on size, and TAE buffer is a widely adopted running buffer for this application biocompare.comnih.govaddgene.org. The negatively charged phosphate (B84403) backbone of nucleic acids causes them to migrate towards the positively charged anode when an electric field is applied nih.gov. The gel matrix, formed by agarose polymers, acts as a sieve, with smaller fragments moving faster through the pores than larger ones nih.govblockscientific.com.

Standard protocols often involve preparing an agarose gel with 1x this compound and using the same buffer in the electrophoresis tank addgene.orgigem.org. The concentration of agarose in the gel is adjusted based on the size range of the nucleic acid fragments to be separated, typically ranging from 0.5% to 2% nih.govaddgene.org. Electrophoresis is usually performed at a constant voltage, with lower voltages recommended to minimize heating and maintain band resolution uaslp.mxnih.gov.

This compound is particularly recommended for resolving DNA and RNA fragments larger than 1500 bp or for working with genomic DNA during cloning biocompare.comthermofisher.com. While TAE offers faster migration for linear double-stranded DNA, its lower buffering capacity compared to TBE means it can become exhausted during prolonged electrophoresis runs uaslp.mx. For extended runs, buffer circulation or replacement may be necessary to maintain optimal buffering capacity uaslp.mx.

Adaptations for Specialized Electrophoretic Techniques

Beyond standard agarose gel electrophoresis, this compound finds application, sometimes with modifications, in specialized electrophoretic techniques designed for resolving larger or conformationally different nucleic acid molecules.

Pulsed-Field Gel Electrophoresis (PFGE) Contexts

Pulsed-Field Gel Electrophoresis (PFGE) is a technique used to separate extremely large DNA molecules, often in the range of 50 kb to over 10 Mb, which are too large to be resolved by standard agarose gel electrophoresis labtron.com. While 0.5x TBE buffer is the most commonly used buffer for PFGE due to its optimal ionic strength and buffering capacity for large DNA fragments, 1x this compound is also utilized, particularly for separating megabase-sized DNA fragments (>3 Mb) labtron.combio-rad.com. PFGE involves applying an electric field that periodically changes direction, forcing large DNA molecules to reorient themselves and allowing for separation by size labtron.com. Buffer temperature and switch times are critical parameters in PFGE, affecting run time and resolution bio-rad.com.

Denaturing Gradient Gel Electrophoresis (DGGE) Applications

Denaturing Gradient Gel Electrophoresis (DGGE) is a technique used to separate DNA fragments of the same length but with different sequences, based on their melting behavior in a gradient of denaturing chemicals (typically urea (B33335) and formamide) and heat nih.gov. This compound is used as the electrophoresis buffer in DGGE nih.govplos.orgoatext.com. The principle relies on the fact that DNA molecules will denature and their electrophoretic mobility will decrease as they reach a point in the gel where the denaturant concentration is sufficient to cause melting, with the melting temperature being dependent on the DNA sequence . This allows for the differentiation of DNA fragments with even single base-pair differences plos.org. DGGE is applied in various research areas, including the study of microbial community structure and the detection of genetic variations nih.govplos.orgoatext.com.

Capillary Electrophoresis Considerations

Capillary electrophoresis (CE) is a technique that separates molecules based on their size and charge in a narrow capillary tube filled with an electrolyte solution nih.gov. While specialized buffers are often used for specific CE applications, studies have investigated the free solution mobility of DNA in commonly used gel electrophoresis buffers like TAE and TBE using capillary electrophoresis nih.gov. Research has shown that the free solution mobility of DNA in this compound is consistent across different DNA concentrations, sample sizes, electric field strengths, and capillary coatings, and is independent of DNA molecular weight for fragments above a certain size nih.gov.

Impact of this compound on Post-Electrophoresis Analytical Procedures

The choice of electrophoresis buffer can influence downstream applications, particularly those involving the extraction and purification of nucleic acids from gels.

Nucleic Acid Extraction and Purification Efficiencies

Nucleic acid extraction and purification from agarose gels after electrophoresis are common procedures for isolating specific DNA or RNA fragments for subsequent analysis or manipulation neb.com. While various commercial kits are available for this purpose, the presence of this compound can have an impact on the efficiency of these procedures neb.comnih.gov.

Some studies suggest that while in-house purification methods can yield DNA suitable for certain downstream applications like sequencing and PCR reamplification, they may be less efficient than commercial kits that are designed to eliminate residual this compound nih.gov. This is particularly relevant for more sensitive applications like Next-Generation Sequencing (NGS) library preparation, where residual this compound might reduce effectiveness nih.gov. However, other purification kits are effective for DNA purification from agarose gels in either TAE or TBE buffer, with high purification efficiencies reported for DNA fragments within a specific size range tiangen.cominterchim.fr. The efficiency of DNA recovery from gels can also be influenced by factors such as the completeness of gel dissolution and the elution volume used during purification neb.com.

Enzymatic Reaction Compatibility (e.g., Ligation, Restriction Digestion)

The compatibility of this compound with enzymatic reactions such as ligation and restriction digestion is a critical consideration when DNA fragments are recovered from agarose gels prepared with this buffer. A key component of this compound is EDTA, a chelating agent that binds to divalent cations like magnesium ions (Mg²⁺). geneticeducation.co.innih.gov These divalent cations are essential cofactors for the activity of many enzymes, including nucleases and restriction enzymes. By chelating these ions, EDTA helps to inhibit nuclease activity, thereby protecting DNA from degradation during electrophoresis and storage. geneticeducation.co.innih.govquora.comresearchgate.net

While the presence of EDTA is beneficial for DNA preservation, its chelating activity can potentially interfere with enzymes used in downstream applications that also require divalent cations for their function. However, compared to TBE buffer, which contains borate (B1201080), this compound is generally considered less inhibitory to enzymatic reactions. bioline.comlaboratorynotes.combitesizebio.com Borate is known to interact with nucleic acids and can act as an enzyme inhibitor. quora.comlaboratorynotes.com Consequently, DNA fragments purified from TAE gels are typically more amenable to enzymatic manipulations like ligation and restriction digestion than those recovered from TBE gels. quora.combioline.comlaboratorynotes.comtribioscience.com

For applications highly sensitive to EDTA concentration, such as certain ligation or polymerase reactions, modifications to the standard this compound formulation with reduced EDTA content have been explored. carlroth.com This adjustment aims to minimize potential inhibition of enzymes while still benefiting from the buffering capacity and DNA protection offered by the Tris and acetate (B1210297) components. The concentration of the buffer can also influence enzyme activity, with higher ionic strengths potentially leading to inhibition. itwreagents.com Therefore, the dilution of recovered DNA samples or the use of appropriately diluted this compound for electrophoresis can be important for optimal enzymatic performance.

Downstream Sequencing and Cloning Methodologies

This compound is frequently the buffer of choice for preparative agarose gel electrophoresis when the separated DNA fragments are intended for downstream applications, including cloning and sequencing. geneticeducation.co.inlaboratorynotes.comtribioscience.comcanvaxbiotech.com The preference for TAE in these contexts is largely attributed to the reasons discussed regarding enzymatic compatibility. Cloning methodologies often involve enzymatic steps such as ligation to insert DNA fragments into vectors, and the reduced inhibitory effect of TAE compared to TBE is advantageous for these reactions. quora.comlaboratorynotes.combitesizebio.com

For DNA sequencing, the buffer system used during gel electrophoresis and subsequent DNA purification can impact the quality of sequencing results. Studies have indicated that DNA purified from agarose gels prepared with modified this compound can yield high-quality sequence data and avoid issues like high background signals that may be observed with other buffers like TBE. tandfonline.comcarlroth.com While the EDTA component in TAE (and TE buffer) has the potential to interfere with DNA polymerases used in sequencing reactions by chelating necessary magnesium ions, this interference can often be managed through sample dilution or optimization of the sequencing reaction mixture to include sufficient Mg²⁺. quora.com

Comparative Analysis of Tae Buffer with Alternative Electrophoresis Buffer Systems

Comparison with Tris-Borate-EDTA (TBE) Buffer System

TAE buffer, composed of Tris base, acetic acid, and EDTA, and TBE buffer, containing Tris base, boric acid, and EDTA, are the two most prevalent buffer systems for DNA agarose (B213101) gel electrophoresis. edvotek.comminipcr.comnih.gov While both serve the fundamental purposes of carrying current, stabilizing pH, and protecting DNA, their chemical differences lead to distinct performance characteristics. edvotek.comminipcr.com

Relative Buffering Capacity and pH Stability

This compound has a lower buffering capacity compared to TBE buffer. hispanagar.comgeneticeducation.co.insigmaaldrich.comsigmaaldrich.com This lower capacity means that TAE can become exhausted during extended or repeated electrophoresis runs, potentially leading to a pH drift. hispanagar.comsigmaaldrich.comsigmaaldrich.comconsort.be In such cases, buffer recirculation or replacement may be necessary to maintain pH stability and ensure consistent results. hispanagar.comsigmaaldrich.com TBE, with its higher buffering capacity, is more resistant to pH changes and is better suited for longer runs without the need for recirculation. hispanagar.comconsort.belabitems.co.in The presence of boric acid in TBE contributes significantly to its higher buffering capacity. geneticeducation.co.intandfonline.com

Differential Resolution for Nucleic Acid Fragment Sizes

The choice between TAE and TBE often depends on the size range of the nucleic acid fragments being separated. This compound generally provides better resolution for larger DNA fragments, typically those greater than 1 kb or 2 kb. edvotek.comminipcr.comhispanagar.comgeneticeducation.co.insigmaaldrich.com Some studies suggest TAE is preferred for fragments larger than 2 kb, or even greater than 10 kb for optimal resolution. hispanagar.comgeneticeducation.co.in Conversely, TBE buffer is favored for the separation of smaller DNA fragments, commonly those less than 1.5 kb or 2 kb, and is known to produce sharper bands for these smaller sizes. edvotek.comminipcr.comgeneticeducation.co.insigmaaldrich.comyoutube.com The different ionic compositions and conductivities of the buffers influence the migration speed and separation efficiency of DNA fragments of varying sizes. nih.govnagoya-cu.ac.jp

Heat Generation and Electrophoresis Duration

Electrophoresis generates heat due to the electrical current passing through the buffer. nih.govconsort.be Buffer conductivity is directly related to heat generation; higher conductivity leads to more heat. minipcr.comconsort.be this compound typically has higher conductivity than TBE buffer. minipcr.comnippongenetics.eu This higher conductivity in TAE can result in increased heat generation during electrophoresis, particularly at higher voltages. minipcr.comconsort.be Excessive heat can negatively impact the resolution of nucleic acid fragments, cause band distortion (such as smiling), and in extreme cases, even melt the agarose gel. nih.govconsort.beresearchgate.net TBE's lower conductivity results in less heat generation at equivalent voltages, making it more suitable for longer runs or applications requiring higher voltages without significant heat-related issues. minipcr.comconsort.benippongenetics.eu Despite TAE's higher conductivity, some sources suggest it results in less heat generation, preserving DNA integrity for downstream applications. minipcr.com However, the prevailing view indicates TBE generates less heat due to lower conductivity. minipcr.comconsort.benippongenetics.eu Linear, double-stranded DNA tends to run faster in TAE compared to TBE. sigmaaldrich.comsigmaaldrich.comwikipedia.org This faster migration rate in TAE can lead to shorter run times for certain applications. geneticeducation.co.innippongenetics.eu

Influence on Downstream Enzymatic Reactions and DNA Recovery

A significant consideration when choosing between TAE and TBE is their potential impact on downstream enzymatic reactions and the efficiency of DNA recovery from the gel. The borate (B1201080) ions present in TBE buffer are known inhibitors of many enzymes, including ligases, which are crucial for cloning and other molecular biology techniques. edvotek.comgeneticeducation.co.insigmaaldrich.combitesizebio.com Therefore, if the DNA is to be used in subsequent enzymatic manipulations, this compound is generally the preferred choice as acetic acid does not exhibit this inhibitory effect. edvotek.comgeneticeducation.co.inbitesizebio.com While borate inhibition can sometimes be overcome by methods like ethanol (B145695) precipitation, using TAE can simplify workflows. stackexchange.com Furthermore, TBE gels are reported to afford poorer recovery of nucleic acids compared to TAE gels. geneticeducation.co.inresearchgate.net This is attributed to potential interactions between borate and the agarose matrix, which may hinder DNA extraction from gel slices. hispanagar.comgeneticeducation.co.in Modified TAE with a lower EDTA concentration (0.1 mM compared to the typical 1 mM) is also recommended for DNA sequencing and other downstream enzymatic treatments as the lower EDTA level will not interfere with magnesium concentrations required by many enzymes. sigmaaldrich.com

Comparison with Sodium Borate (SB) and Other Emerging Buffers

Beyond TAE and TBE, other buffer systems have been developed to address some of their limitations, particularly concerning conductivity, heat generation, and run time. Sodium borate (SB) buffer is one such alternative that has gained attention. minipcr.comwikipedia.orggoogle.com

Conductivity Profiles and Run Time Optimization

Sodium borate (SB) buffer is characterized by its very low conductivity compared to both TAE and TBE. minipcr.comwikipedia.orggoogle.com This low conductivity is a key advantage as it results in significantly less heat generation during electrophoresis. tandfonline.comwikipedia.orggoogle.com With reduced heat, higher voltages can be applied without risking gel melting or band distortion. tandfonline.comwikipedia.orgreddit.com The ability to use higher voltages allows for much faster run times, often reducing the time required for electrophoresis to a fraction of that needed with TAE or TBE. wikipedia.orggoogle.combitesizebio.com For example, gels run in SB can be completed in minutes compared to longer durations with TBE. wikipedia.orgbitesizebio.com This makes SB buffer particularly useful for rapid analysis and high-throughput applications. bitesizebio.comlsu.edu Lithium borate (LB) is another buffer system similar to SB, offering even lower conductivity due to lithium ions, potentially allowing for even higher voltages and faster runs, although it may be more expensive. wikipedia.orggoogle.com While SB offers advantages in speed and heat reduction, some research suggests it may not be as efficient as Tris-based buffers for resolving bands larger than 5 kb under standard conditions. hcsr.gov.sy However, under high-voltage conditions, SB has shown superior resolution compared to TBE. tandfonline.comresearchgate.net

This compound is a widely used buffer system in molecular biology, particularly for agarose gel electrophoresis of nucleic acids. Its composition and properties make it suitable for specific applications, distinguishing it from alternative buffer systems like TBE and SB.

This compound, composed of Tris base, acetic acid, and EDTA, is a common choice for DNA agarose gel electrophoresis minipcr.combioresource.in. It is typically used at a pH of around 8.0 or 8.3 minipcr.combioresource.in. When compared to other buffer systems like TBE (Tris-Borate-EDTA) and SB (Sodium Borate), TAE exhibits distinct characteristics in terms of conductivity, migration rate, buffering capacity, and suitability for different DNA fragment sizes and downstream applications.

This compound has a higher conductivity than TBE buffer minipcr.com. This higher conductivity leads to faster migration of DNA fragments through the gel matrix minipcr.combioresource.innippongenetics.eu. However, this can also result in increased heat generation during electrophoresis minipcr.comtandfonline.com. While TAE allows for faster migration, it generally offers lower resolution for smaller DNA fragments compared to TBE minipcr.com. TAE is considered suitable for separating larger DNA fragments, typically those greater than 1 kb or even >4 kb to >12 kb, depending on the source minipcr.comthermofisher.comconsort.bethermofishersci.inbio-rad.com.

In contrast, TBE buffer, composed of Tris base, boric acid, and EDTA, has lower conductivity, allowing for higher voltage applications and reduced heat production minipcr.com. This lower conductivity results in slower DNA migration but provides better resolution, especially for smaller DNA fragments (less than 1 kb or 1500 bp) minipcr.comnippongenetics.euthermofisher.comconsort.bethermofishersci.inbio-rad.comsigmaaldrich.com. TBE also boasts a higher buffering capacity than TAE, making it more stable over extended electrophoresis runs minipcr.combioresource.inlabitems.co.in.

SB buffer, consisting of sodium borate, has even lower conductivity than both TAE and TBE, enabling very fast DNA migration at high voltages minipcr.com.

A key difference lies in their compatibility with downstream enzymatic applications. This compound is generally preferred when DNA needs to be recovered from the gel for subsequent enzymatic reactions like cloning or restriction enzyme digestion, as borate in TBE can inhibit many enzymes bioresource.inthermofisher.comsigmaaldrich.com.

Here's a comparative summary of common electrophoresis buffers:

| Feature | This compound | TBE Buffer | SB Buffer |

| Components | Tris base, Acetic acid, EDTA | Tris base, Boric acid, EDTA | Sodium borate |

| Typical pH | ~8.0 - 8.3 | ~8.3 | ~8.5 |

| Conductivity | Higher than TBE | Lower than TAE | Very low |

| DNA Migration Rate | Faster | Slower | Very fast |

| Buffering Capacity | Lower | Higher | Very low |

| Heat Generation | Higher | Lower | Very low |

| Resolution | Good for larger fragments | Good for smaller fragments | Good resolution at high voltage |

| Downstream Enzymes | Compatible | Can be inhibitory (borate) | Not specified in sources |

| Applications | Large DNA fragments, cloning, DNA recovery, routine analysis, PCR product checks minipcr.comnippongenetics.euthermofisher.comthermofishersci.inbio-rad.comsigmaaldrich.comlabitems.co.ingeneticeducation.co.in | Small DNA fragments, high resolution, DNA sequencing, RNA electrophoresis, PFGE minipcr.combioresource.innippongenetics.euthermofisher.comconsort.bethermofishersci.inbio-rad.comsigmaaldrich.comgeneticeducation.co.in | High voltage electrophoresis minipcr.com |

Gel Integrity and Heat Management

Heat generation during gel electrophoresis is a significant factor that can impact gel integrity and the quality of separation tandfonline.com. The power consumed in the electrophoresis system manifests as heat (P = VI, where P is power, V is voltage, and I is current) tandfonline.com. Ionic conductance, influenced by the buffer's composition and concentration, directly affects these variables tandfonline.com.

This compound's higher conductivity compared to TBE can lead to increased heat generation, particularly during longer runs or at higher voltages minipcr.comtandfonline.comconsort.be. Excessive heat can cause issues such as sample diffusion, convection, DNA denaturation, and even melting of the agarose gel, resulting in poor resolution and distorted band migration (e.g., S-shaped fronts) tandfonline.comconsort.beresearchgate.net.

Research has shown that TAE gels run under high voltage conditions can experience poor gel integrity and melting tandfonline.com. For instance, a study comparing SB, TBE, and TAE gels run at 350 V for 16 minutes showed that the TAE gel experienced melting, while SB and TBE did not tandfonline.com. Under standard conditions (125 V for 75 minutes), a TAE gel showed a significant current spike and a final temperature of 70°C, in contrast to a TBE gel (60°C) and an SB gel (41°C) tandfonline.com. This highlights the "runaway" positive feedback loop between current and temperature that can occur with higher conductivity buffers like TAE and TBE at high voltages, limiting the voltage at which gels can be run effectively tandfonline.com.

Due to its lower buffering capacity, the pH of this compound can change more significantly during extended runs compared to TBE, which can also affect DNA migration and band sharpness minipcr.combioresource.inconsort.besigmaaldrich.comlabitems.co.in. To mitigate the effects of pH drift and maintain performance during long TAE gel runs, buffer circulation or replacement may be necessary, especially at higher voltages consort.bethermofishersci.insigmaaldrich.com.

Criteria for Optimal Buffer System Selection in Specific Research Applications

The selection of the optimal buffer system for nucleic acid electrophoresis is contingent upon several factors related to the specific research application. These criteria primarily revolve around the size of the nucleic acid fragments being separated, the desired resolution, the required run time and voltage, and the nature of any downstream enzymatic procedures.

For the separation of larger DNA fragments, generally exceeding 1 kb, this compound is often the preferred choice minipcr.comthermofisher.comconsort.bethermofishersci.inbio-rad.com. Its formulation and conductivity characteristics facilitate the effective migration and resolution of these larger molecules minipcr.comgeneticeducation.co.in. TAE is also recommended for preparative gel electrophoresis where the goal is to recover DNA from the gel for subsequent manipulation, as it is more compatible with enzymatic reactions compared to TBE bioresource.inthermofisher.comthermofishersci.insigmaaldrich.comgeneticeducation.co.in. Routine DNA analysis, PCR product checks, and applications requiring faster migration rates may also favor the use of TAE nippongenetics.eugeneticeducation.co.in.

Conversely, TBE buffer is typically selected for applications requiring high resolution separation of smaller DNA fragments, usually less than 1 kb or 1500 bp minipcr.comnippongenetics.euthermofisher.comconsort.bethermofishersci.inbio-rad.comsigmaaldrich.com. The lower conductivity and higher buffering capacity of TBE contribute to sharper bands and better separation of fragments that are close in size minipcr.comnippongenetics.euconsort.be. TBE is commonly used for analyzing restriction enzyme digests, DNA sequencing gels, and RNA electrophoresis bioresource.innippongenetics.eusigmaaldrich.comgeneticeducation.co.in. Its stability and resistance to pH changes make it suitable for longer electrophoresis runs thermofisher.comconsort.belabitems.co.in.

The desired run time and voltage also influence buffer selection. While TAE allows for faster runs due to higher conductivity, it generates more heat, potentially compromising gel integrity at high voltages minipcr.comtandfonline.comconsort.be. TBE, with lower conductivity, is better suited for longer runs and higher voltages without significant heat-related issues minipcr.comthermofisher.comconsort.be.

The nature of downstream applications is a critical consideration. As mentioned, the presence of borate in TBE can inhibit enzymatic reactions, making TAE a better choice when DNA recovery for cloning or other enzymatic steps is planned bioresource.inthermofisher.comthermofishersci.insigmaaldrich.comgeneticeducation.co.in.

Optimization Strategies and Modifications of Tae Buffer Formulations

Concentration Variations and Their Effect on Electrophoretic Performance

The concentration of TAE buffer is a critical parameter that influences the speed and resolution of DNA or RNA molecule migration during electrophoresis. hbdsbio.com The choice of concentration is often guided by experimental requirements, the size of the nucleic acid fragments being separated, and the duration of the electrophoresis run. hbdsbio.com

Impact of Dilution on Mobility and Resolution

Lower concentrations of this compound, such as 1X or 0.5X working solutions prepared from a concentrated stock (e.g., 50X), are commonly employed. avigene.cagenaxxon.com A lower buffer concentration generally results in a slower migration speed of nucleic acid molecules under the same electric field strength. hbdsbio.com This slower migration can lead to improved resolution, particularly for smaller DNA fragments (e.g., less than 1 kb). hbdsbio.comhispanagar.com However, the low ionic strength and buffering capacity of diluted this compound can be a limitation, especially during extended electrophoresis runs, where buffer depletion and the formation of a pH gradient can occur, affecting the electrophoresis effect. hbdsbio.comhispanagar.com

Considerations for Concentrated Preparations

Highly concentrated this compound, such as the 50X stock solution, is primarily used for storage and is diluted to working concentrations for electrophoresis. avigene.cagenaxxon.com While a higher concentration of this compound can provide stronger ionic strength and potentially accelerate the migration speed of nucleic acids, it is not typically used directly for electrophoresis due to the increased heat generation and potential for band distortion. hbdsbio.com Concentrated buffer preparations require careful handling and proper storage, typically at room temperature for the 50X stock and 4°C for working solutions, to maintain stability and prevent contamination or precipitation. avigene.ca The preparation of concentrated stocks involves weighing out the components (Tris base, glacial acetic acid, and EDTA) and dissolving them in deionized or ultrapure water, with careful pH adjustment. avigene.cahbdsbio.com

Integration of Visualization Agents and Their Influence on Buffer Performance

Visualization agents, such as fluorescent dyes, are often integrated into the electrophoresis process to allow for the detection of nucleic acid bands in the gel. Ethidium bromide (EtBr) is a widely used intercalating dye, although safer alternatives like SYBR Green and GelRed are increasingly employed. sigmaaldrich.comwikipedia.orgwikipedia.orgfishersci.ca These dyes can be added to the this compound or the gel matrix before electrophoresis, or the gel can be stained after the run. sigmaaldrich.com The presence of these agents, particularly intercalating dyes like EtBr, can interact with DNA and potentially influence its mobility during electrophoresis. sigmaaldrich.com While they are essential for visualizing the separated nucleic acids, their concentration and the method of incorporation should be optimized to minimize any adverse effects on buffer performance and DNA migration patterns. sigmaaldrich.com

Role of Water Quality in Buffer Preparation and Experimental Reproducibility

The quality of water used in the preparation of this compound is paramount for ensuring consistent and reproducible electrophoresis results. hbdsbio.comsigmaaldrich.com Impurities present in low-quality water, such as ions, minerals, nucleases (DNases and RNases), and bacteria, can negatively impact buffer performance and nucleic acid integrity. hbdsbio.comsigmaaldrich.com Ions can alter the ionic strength and pH of the buffer, affecting DNA migration. sigmaaldrich.com Nucleases can degrade the nucleic acid samples, leading to poor or absent bands. sigmaaldrich.com Using highly deionized or ultrapure water is strongly recommended for preparing this compound to avoid these issues and ensure reliable separation and signal intensity. hbdsbio.comsigmaaldrich.com Regularly inspecting and replacing water sources is also important. hbdsbio.com

Buffer Recirculation and Replenishment Techniques for Extended Electrophoresis

For extended electrophoresis runs, particularly those lasting several hours, the buffering capacity of TAE can become exhausted, leading to a decrease in pH at the anode and an increase at the cathode, which can distort bands and reduce resolution. hbdsbio.comhispanagar.comthermofisher.com To counteract this, buffer recirculation or replenishment techniques can be employed. avigene.cahbdsbio.comthermofisher.com Recirculating the buffer between the electrophoresis tank and the gel apparatus helps to maintain a more constant buffer level, temperature, and ionic strength throughout the run, leading to more consistent results. avigene.cathermofisher.com Alternatively, the buffer can be periodically replaced with fresh this compound. genaxxon.com These techniques are particularly beneficial when separating larger DNA fragments or when high resolution is required over a long electrophoresis duration. hispanagar.comthermofisher.com

Challenges, Limitations, and Troubleshooting in Tae Buffer Utilization

Buffer Depletion and Ionic Strength Fluctuation During Prolonged RunsTAE buffer has a relatively low buffering capacity compared to other electrophoresis buffers like TBE (Tris-borate-EDTA).hispanagar.comgeneticeducation.co.inbiochemazone.comThis low capacity means that during extended electrophoresis runs, the buffer's ability to maintain a stable pH diminishes as the ions are depleted.hispanagar.comkhimexpert.comThe migration of ions towards the electrodes leads to a decrease in ionic strength, particularly in the regions around the electrodes.hispanagar.comThis depletion and the resulting fluctuation in ionic strength can affect the electrical field across the gel, leading to changes in DNA migration speed and potentially compromising resolution, especially for longer run times (e.g., exceeding 4-5 hours).hispanagar.comkhimexpert.com

To mitigate buffer depletion during prolonged electrophoresis, buffer recirculation is often recommended. hispanagar.com Recirculation helps to maintain a more uniform pH and ionic strength throughout the gel and buffer reservoir by continuously mixing the anode and cathode buffers. hispanagar.com Alternatively, replacing the running buffer periodically can also help to counteract the effects of ion depletion. khimexpert.com The required frequency of buffer replacement or the necessity of recirculation depends on the duration of the run, the voltage applied, and the volume of the buffer used. hispanagar.comkhimexpert.com

Formation of pH Gradients and Their Effect on Electrophoretic ResolutionAs electrophoresis progresses, the differential migration of ions within the buffer system can lead to the formation of pH gradients across the gel.hispanagar.comIn this compound, the acetate (B1210297) ions migrate towards the anode, while Tris ions move towards the cathode. This differential movement, coupled with the lower buffering capacity, can result in a decrease in pH at the anode and an increase in pH at the cathode.hispanagar.com

These pH gradients can negatively impact electrophoretic resolution. DNA migration is influenced by the pH of the surrounding buffer, as it affects the charge of the DNA molecules. Variations in pH across the gel can cause DNA fragments of the same size to migrate at different speeds depending on their position in the gel, leading to distorted bands, band broadening, or even "smiling" effects where the edges of the bands run faster or slower than the center. thermofisher.com Maintaining a consistent pH through adequate buffering capacity or techniques like buffer recirculation is essential for achieving sharp, well-resolved bands. hispanagar.com

Anomalous Migration Patterns Attributed to Buffer System InteractionsWhile generally effective for separating linear double-stranded DNA, this compound can sometimes lead to anomalous migration patterns. These deviations from expected migration based solely on size can be attributed to interactions between the buffer components and the nucleic acid molecules or other components in the sample.

Studies have indicated that Tris ions in this compound can associate with the DNA helix. researchgate.net Although this interaction is generally comparable to that of sodium ions, it highlights the potential for buffer components to influence DNA behavior during electrophoresis. researchgate.net Furthermore, the conformation of DNA, such as supercoiled, linear, or nicked forms of plasmid DNA, can significantly affect their mobility in electrophoresis, and these mobilities can be influenced by the buffer system used. thermofisher.comsartorius.com Changes in EDTA concentration or type have also been shown to potentially impact the migration pattern of plasmid DNAs. researchgate.net High salt concentrations in DNA samples, for instance from restriction digestion buffers, can also retard DNA migration and lead to incorrect interpretations of banding patterns. qiagen.comwikipedia.org Anomalous migration can manifest as irregular band shapes, unexpected band positions relative to ladders, or band broadening. thermofisher.comresearchgate.net

Reproducibility Issues and Variability Across Experimental SetupsAchieving consistent and reproducible results with this compound can sometimes be challenging, with variability observed across different experimental setups, laboratories, or even between different batches of buffer.sigmaaldrich.comFactors contributing to reproducibility issues include variations in buffer preparation, the quality and purity of reagents, the accuracy of dilutions, and inconsistencies in electrophoresis conditions such as voltage, run time, and temperature.sigmaaldrich.comnih.gov

The concentration and quality of the agarose (B213101) used to prepare the gel can also influence DNA migration and resolution. qiagen.comlonzabio.jp Impurities in agarose, such as polysaccharides, salts, and proteins, can affect DNA migration. qiagen.com Lot-to-lot variability in buffer components, including water content, particle size, and trace elements, can also contribute to inconsistencies. To improve reproducibility, it is crucial to use high-purity reagents, follow standardized protocols for buffer preparation and gel casting, accurately measure volumes and weights, and ensure consistent electrophoresis conditions. nih.gov Proper labeling and storage of buffers are also important to avoid degradation or contamination.

Considerations for High-Throughput Electrophoresis SystemsHigh-throughput electrophoresis systems, designed for processing numerous samples simultaneously, introduce additional considerations when using this compound. While TAE is a common choice, its limitations, particularly its low buffering capacity and the potential for heat generation at higher voltages, can be more pronounced in high-throughput formats.consort.be

Maintaining uniform buffer conditions across a larger gel or multiple gels run simultaneously in a high-throughput system is critical. Buffer depletion and pH gradients can develop unevenly, leading to variations in migration speed and resolution across the gel. Efficient buffer circulation or larger buffer volumes may be necessary to ensure consistent results. hispanagar.com Furthermore, the increased current and heat generated in high-throughput setups, especially with higher voltages, can exacerbate issues like band distortion and smiling effects. researchgate.netconsort.be Careful optimization of voltage and run time is essential to prevent overheating and maintain band integrity. consort.be Precast gels, often used in high-throughput systems, can offer greater consistency in gel composition and buffer conditions, potentially improving reproducibility. thermofisher.com

Common Dissolution Problems During Preparation and RemediationDifficulties in dissolving the components of this compound during preparation are a common issue. This compound is typically prepared as a concentrated stock solution (e.g., 50X or 10X) which is then diluted to the working concentration (e.g., 1X or 0.5X) for use.wikipedia.orghbdsbio.comThe main components are Tris base, glacial acetic acid, and EDTA.geneticeducation.co.inwikipedia.org

Poor dissolution can stem from several factors, including the temperature of the water, the purity and quality of the reagents, and the order and method of adding components. hbdsbio.com EDTA, in particular, can be slow to dissolve, especially if the water temperature is low or the pH is not optimal for its solubility. wikipedia.orghbdsbio.com

Common Causes and Solutions for Dissolution Problems:

| Cause of Poor Dissolution | Remediation |

| Low water temperature | Gently warm the water (e.g., to 50°C) to increase solubility. Avoid excessive heat. hbdsbio.com |

| Low purity or quality of reagents | Use high-purity, molecular-biology grade reagents from reputable suppliers. hbdsbio.com |

| Incorrect order of addition | Add components gradually in the recommended order, ensuring each dissolves before adding the next. hbdsbio.com |

| Insufficient stirring | Use a magnetic stirrer or mechanical stirrer to ensure thorough mixing and dissolution. hbdsbio.com |

| pH of the solution | Ensure the pH is within the optimal range for the solubility of the components, particularly EDTA. hbdsbio.comnih.gov |

| Water quality | Use highly deionized or ultrapure water free from impurities. hbdsbio.com |

Preparing stock solutions accurately and ensuring complete dissolution of all components is critical for the performance and reproducibility of this compound in electrophoresis. nih.govdissolutiontech.com Warming the solution slightly and using adequate stirring can facilitate the dissolution process. hbdsbio.com

Broader Impact and Future Directions in Research Utilizing Electrophoresis Buffers

Contributions of TAE Buffer to Advancements in Genetic Research and Diagnostics

This compound has played a pivotal role in driving progress in genetic research and diagnostics. Its application in agarose (B213101) gel electrophoresis allows for the separation and visualization of DNA fragments, which is fundamental to numerous techniques. These include the analysis of PCR products, restriction fragment length polymorphisms (RFLPs), and the assessment of DNA integrity. geneticeducation.co.infishersci.senih.gov The ability to effectively separate DNA fragments based on size is critical for identifying genetic variations, diagnosing genetic disorders, and conducting forensic DNA analysis. fishersci.selongdom.org TAE's suitability for resolving larger DNA fragments has made it particularly valuable in applications involving genomic DNA isolation and analysis of long-range PCR products. geneticeducation.co.infishersci.se

Role in Molecular Cloning and Recombinant DNA Technology

In the realm of molecular cloning and recombinant DNA technology, this compound is indispensable. geneticeducation.co.infishersci.sewikipedia.org Agarose gel electrophoresis using this compound is routinely employed to analyze and purify DNA fragments for cloning purposes. Researchers use it to separate DNA inserts from vectors, verify the success of restriction enzyme digestions, and isolate DNA fragments of specific sizes for ligation. wikipedia.org The compatibility of this compound with downstream enzymatic reactions is a key advantage in these workflows, ensuring that the purified DNA fragments can be efficiently used in subsequent cloning steps. thermofisher.com This facilitates the construction of recombinant DNA molecules, a cornerstone of genetic engineering and biotechnology. geneticeducation.co.infishersci.sewikipedia.orgwikipedia.org

Emerging Trends in Electrophoretic Buffer Systems and Their Potential to Supersede TAE

While this compound remains widely used, emerging trends in electrophoretic buffer systems are exploring alternatives that offer improved performance characteristics, potentially superseding TAE in certain applications. Borate-based buffers, such as TBE, Sodium Borate (B1201080) (SB), and Lithium Borate (LB), are prominent examples. toptipbio.comwikipedia.orgfishersci.befishersci.caamericanelements.comacumenresearchandconsulting.com These buffers often provide higher buffering capacity, which is beneficial for long electrophoresis runs, and can offer better resolution for smaller DNA fragments compared to TAE. geneticeducation.co.infishersci.beamericanelements.com Low-molarity buffers and alternative buffer systems are being investigated to reduce heat generation, allowing for faster run times and improved resolution. toptipbio.comfishersci.befishersci.caamericanelements.comacumenresearchandconsulting.com The development of these alternative buffer systems is driven by the need for faster, more efficient, and higher-resolution separation techniques to meet the demands of modern molecular biology research. fishersci.bewikipedia.orgnih.gov

Development of Novel Buffer Additives for Enhanced Separation Specificity

The development of novel buffer additives is an active area of research aimed at enhancing the separation specificity and resolution of electrophoresis. These additives can modify the electrophoretic mobility of molecules, improve band sharpness, or facilitate the separation of molecules with similar charge-to-mass ratios. Research is exploring the use of zwitterionic buffers and ionic liquids as potential additives to optimize separation conditions for specific types of biomolecules. nih.gov These additives can interact with the analytes or the gel matrix in ways that improve the separation outcome, offering finer control over the electrophoretic process. wikipedia.orgnih.gov

Computational Modeling and Simulation of Electrophoretic Processes with Buffer Systems

Computational modeling and simulation are increasingly being employed to gain a deeper understanding of electrophoretic processes and optimize buffer system performance. wikipedia.orgnih.gov These computational approaches can simulate the behavior of ions and molecules in the electric field and within the gel matrix, taking into account the properties of the buffer components. By modeling the complex interactions within the system, researchers can predict the effects of different buffer compositions, concentrations, and additives on separation efficiency and resolution. This allows for the rational design of novel buffer systems and the optimization of existing ones without the need for extensive experimental trial and error, accelerating the development of improved electrophoresis techniques. wikipedia.orgnih.gov

Q & A

Q. What are the specific roles of Tris, acetate, and EDTA in TAE buffer, and how do they collectively support DNA electrophoresis?

- Methodological Answer: Tris maintains pH stability (typically ~8.6), acetate provides conductivity for current flow, and EDTA chelates divalent cations (e.g., Mg²⁺) to inhibit DNases. This combination minimizes DNA degradation and ensures consistent migration . For reproducible results, use ultrapure reagents and validate pH with a calibrated meter after preparation.

Q. How do researchers decide between TAE and TBE buffers for agarose gel electrophoresis?

- Methodological Answer: TAE is preferred for resolving large DNA fragments (>20 kb) due to lower ionic strength, reducing gel overheating. TBE’s higher buffering capacity suits shorter fragments and longer run times but may interfere with downstream enzymatic steps (e.g., ligation). For fragment sizing >10 kb, prioritize TAE; for sharper bands in short runs, use TBE .

Q. What steps ensure accurate preparation of 50x TAE stock buffer, and how should it be stored?

- Methodological Answer: Dissolve 242 g Tris base, 57.1 mL glacial acetic acid, and 100 mL 0.5 M EDTA (pH 8.0) in 800 mL deionized water, adjust to pH 8.3–8.5, and bring to 1 L. Filter-sterilize and store at room temperature. Avoid repeated freezing/thawing to prevent precipitation. Validate conductivity monthly for consistency .

Q. Why is buffer recirculation recommended during prolonged electrophoresis, and how is it implemented?

- Methodological Answer: TAE’s low buffering capacity causes pH shifts during extended runs (>4 hours), leading to aberrant DNA migration. Recirculate buffer using a peristaltic pump or manually replace it every 2–3 hours. Monitor voltage stability: >20% fluctuation indicates buffer exhaustion .

Advanced Research Questions

Q. How can this compound concentration be optimized for high-resolution separation of small DNA fragments (<500 bp)?

Q. What experimental artifacts arise from depleted this compound, and how are they diagnosed?

Q. How do pH variations in this compound influence DNA conformation studies, such as quadruplex formation?

- Methodological Answer: Acidic TAE (pH 5.2) stabilizes non-B DNA structures (e.g., G-quadruplexes) by protonating cytosine residues, altering electrophoretic mobility. For structural studies, pre-equilibrate gels in pH-adjusted TAE and validate with DMS footprinting or CD spectroscopy .

Q. How should researchers resolve contradictions in reported optimal TAE molarities for CRISPR fragment analysis?

- Methodological Answer: Systematically test 1x, 0.5x, and 0.25x TAE across varying agarose concentrations (1–3%) using a standardized CRISPR digest. Quantify band sharpness via densitometry (e.g., ImageJ). Replicate conditions from conflicting studies to identify context-dependent variables (e.g., voltage, temperature) .

Q. What considerations integrate this compound usage into large-scale genomic library construction workflows?

Q. How can researchers mitigate TAE-induced EDTA interference in downstream applications like Nanopore sequencing?

- Methodological Answer:

Precipitate DNA using ethanol/sodium acetate to remove EDTA, resuspending in Tris-EDTA (TE) buffer. Quantify EDTA carryover via fluorometric assays (e.g., Quant-iT™). For direct loading, dilute gel-extracted DNA 10-fold to reduce EDTA concentration below 0.1 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。